6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 921226-71-3
VCID: VC16942021
InChI: InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C10H15BrO3
Molecular Weight: 263.13 g/mol

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester

CAS No.: 921226-71-3

Cat. No.: VC16942021

Molecular Formula: C10H15BrO3

Molecular Weight: 263.13 g/mol

* For research use only. Not for human or veterinary use.

6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester - 921226-71-3

Specification

CAS No. 921226-71-3
Molecular Formula C10H15BrO3
Molecular Weight 263.13 g/mol
IUPAC Name ethyl 2-bromo-2-methyl-3-oxohept-6-enoate
Standard InChI InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3
Standard InChI Key KZMPAKWKNQZWHJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C(=O)CCC=C)Br

Introduction

Structural and Chemical Identity

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 6-heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester, reflects its structural components:

  • A seven-carbon heptenoic acid chain with a double bond at the sixth position.

  • Substituents at the second carbon: bromine, methyl group, and keto group (3-oxo).

  • An ethyl ester functional group at the terminal carboxylic acid.

Its molecular formula is C₁₀H₁₅BrO₃, with a molar mass of 263.13 g/mol .

Structural Features and Reactivity

The molecule’s architecture combines electrophilic (bromine, keto group) and nucleophilic (ester) sites:

  • Bromine at C2 facilitates substitution reactions.

  • The α,β-unsaturated ester (C6 double bond) enables conjugate additions.

  • The keto group at C3 participates in condensation or reduction reactions.

Physicochemical Properties

Key properties derived from experimental data include :

PropertyValue
Molecular FormulaC₁₀H₁₅BrO₃
Molar Mass263.13 g/mol
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solvents (e.g., THF, ethyl acetate)

The compound’s liquid state at room temperature (reported as an oil) suggests moderate volatility, while bromine’s electronegativity contributes to polar characteristics.

Applications in Organic Synthesis

Role as a Building Block

The compound’s multifunctional structure enables diverse transformations:

  • Nucleophilic Substitution: Bromine displacement by amines or thiols.

  • Ketone Reduction: Conversion to secondary alcohols using NaBH₄ or LiAlH₄.

  • Ester Hydrolysis: Acid- or base-mediated cleavage to carboxylic acids.

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS): Expected molecular ion peak at m/z 263 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for ethyl ester protons (δ 1.3 ppm, triplet; δ 4.1 ppm, quartet), methyl group (δ 1.8 ppm, singlet), and olefinic protons (δ 5.1–5.3 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 170–210 ppm), brominated carbon (δ 40–50 ppm).

Chromatographic Behavior

High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is suitable for purity assessment, given the conjugated ester system.

Future Research Directions

  • Pharmacological Screening: Evaluate bioactivity as a cholesterol biosynthesis inhibitor, akin to fluvastatin intermediates .

  • Catalysis: Explore use in cross-coupling reactions (e.g., Suzuki-Miyaura) leveraging the bromine substituent.

  • Green Chemistry: Develop solvent-free bromination methods to enhance sustainability.

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